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Compound of Interest

Compound Name: trisodium;gold(1+),disulfite

Cat. No.: B096053

Technical Support Center: Non-Cyanide Gold
Electroplating

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
non-cyanide gold electroplating.

Frequently Asked Questions (FAQSs)

Q1: What are the most common types of impurities in non-cyanide gold electroplating baths?

Al: Non-cyanide gold plating baths, typically sulfite-based, are susceptible to two main
categories of impurities:

o Metallic Impurities: These are foreign metal ions that can co-deposit with the gold, altering
the properties of the final layer. Common metallic contaminants include lead (Pb), copper
(Cu), nickel (Ni), and iron (Fe).[1] These can be introduced through drag-in from previous
plating steps, corrosion of equipment, or from impure anodes.

» Organic Impurities: These can originate from several sources, including the breakdown of
organic additives (brighteners, levelers), drag-in of wetting agents from cleaning steps, or the
dissolution of photoresist materials.[1]

Q2: How do these impurities affect the gold deposit?
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A2: Impurities can have a range of detrimental effects on the quality of the gold deposit:

Poor Adhesion: Organic films on the substrate surface can lead to weak bonding between
the substrate and the gold layer, causing peeling or flaking.[2][3]

Dewetting: This is a common failure mode when soldering gold-plated parts and can be
caused by excessive impurities co-deposited with the gold film.

Roughness and Pitting: Particulate matter and some metallic impurities can cause rough or
pitted deposits.

Discoloration: Metallic impurities can alter the color of the gold deposit.

Changes in Hardness and Ductility: Co-deposited metals can increase the hardness and
reduce the ductility of the gold layer, which can be undesirable for applications requiring soft
gold for wire bonding.

Reduced Solderability: Organic breakdown products can interfere with the soldering process.

Q3: What are the primary methods for removing impurities from a non-cyanide gold plating
bath?

A3: The two primary methods for purifying a contaminated gold plating bath are:

Activated Carbon Treatment: This is effective for removing organic impurities.[1] The process
involves adding activated carbon to the bath, allowing it to adsorb the organic contaminants,
and then filtering it out.

Dummy Plating (Low-Current-Density Electrolysis): This technique is used to remove metallic
impurities.[4] A large-surface-area cathode is placed in the bath, and a low current is applied
to preferentially plate out the more noble metallic contaminants.

Troubleshooting Guides
Issue: Poor Adhesion of the Gold Deposit

Poor adhesion, characterized by peeling, flaking, or blistering of the gold layer, is a common

issue. The following guide provides a systematic approach to troubleshooting this problem.
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Troubleshooting Workflow for Poor Adhesion
Caption: Troubleshooting workflow for poor adhesion in non-cyanide gold electroplating.
Step-by-Step Troubleshooting:

 Visual Inspection: Carefully examine the substrate before plating and the gold deposit after.
Look for any signs of residual oils, oxides, or other surface contaminants on the substrate.[2]
Inspect the plated part for the nature of the adhesion failure (e.g., peeling from the substrate
or between layers).

* Review Pre-treatment Protocol: Inadequate surface preparation is a primary cause of poor
adhesion.[5] Ensure that the cleaning, rinsing, and activation steps are being performed
correctly and that all cleaning agents are thoroughly rinsed off.

» Analyze Plating Bath for Impurities:

o Organic Impurities: Organic contaminants can form a film on the substrate, preventing
proper adhesion.[2] These can be detected through methods like High-Performance Liquid
Chromatography (HPLC) or by observing issues like pitting or dullness in the deposit.

o Metallic Impurities: While less common as a primary cause of poor adhesion compared to
organic impurities, high levels of metallic contamination can affect the deposit's stress and
structure, indirectly impacting adhesion. Use Atomic Absorption Spectroscopy (AAS) or
Inductively Coupled Plasma (ICP) to quantify metallic impurity levels.

o Remediation:

o Activated Carbon Treatment: If organic contamination is suspected or confirmed, perform
an activated carbon treatment to remove these impurities.

o Dummy Plating: If metallic impurities are found to be at unacceptable levels, use dummy
plating to remove them.

e Conduct Hull Cell Test: A Hull cell test can provide a quick visual assessment of the plating
bath's performance across a range of current densities. Defects on the Hull cell panel can
indicate issues with brightener concentration, contamination, or other bath imbalances.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://eoxs.com/new_blog/troubleshooting-common-electroplating-problems/
https://www.nmfrc.org/pdf/psf00/00dec74.pdf
https://eoxs.com/new_blog/troubleshooting-common-electroplating-problems/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

o Adjust Plating Parameters: If the above steps do not resolve the issue, review and optimize
the plating parameters, such as current density, temperature, and pH, as these can also
influence deposit adhesion.

Issue: Metallic Contamination

Metallic impurities can degrade the quality and performance of the gold deposit. The following
table summarizes the effects of common metallic impurities and their typical concentration
limits in non-cyanide (sulfite-based) gold baths.

Table 1: Effects and Control of Common Metallic Impurities

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Check

Troubleshooting & Optimization
Availability & Pricing

Typical
Impurity Typical Source Effects on Deposit Concentration
Limit (ppm)
Can cause dull, dark
deposits, especially at
) N low current densities.
Anode impurities, ]
Lead (Pb) ) May improve <10
drag-in _
brightness at very low
concentrations but is
generally detrimental.
Can cause reddish or
discolored deposits,
_ _ increase hardness,
Drag-in from previous )
and reduce corrosion
Copper (Cu) steps, anode ) ) <20
) resistance. High levels
corrosion o
can significantly
impair wire bonding.
[6]
Increases deposit
) ] hardness and stress,
) ) Drag-in from nickel )
Nickel (Ni) can cause brittleness <50
underplate
and may affect
solderability.
) Can cause dark,
Corrosion of steel _
] rough deposits and
Iron (Fe) tanks or handling <30

equipment

increase internal
stress.

Note: These limits are general guidelines and may vary depending on the specific bath

chemistry and application requirements.

Troubleshooting Workflow for Metallic Contamination

Caption: Troubleshooting workflow for metallic contamination in non-cyanide gold plating.
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Experimental Protocols

Protocol 1: Activated Carbon Treatment for Organic
Impurity Removal

This protocol outlines the procedure for performing a batch activated carbon treatment on a
non-cyanide gold plating bath.

Materials:

Clean, separate treatment tank with heating and agitation capabilities.

Low-sulfur, powdered activated carbon.

Filter press or equivalent filtration system with 1-5 micron filter media.

Personal Protective Equipment (PPE): gloves, safety glasses.

Procedure:

Transfer Solution: Carefully pump the contaminated plating solution into the treatment tank.
e Heat and Agitate: Heat the solution to 60-70°C while providing gentle agitation.

o Carbon Addition: Slowly add 1-3 g/L of powdered activated carbon to the solution. The exact
amount will depend on the level of contamination.

o Adsorption: Continue to agitate the solution at temperature for 1-2 hours to allow for
adequate adsorption of organic impurities.

o Settling (Optional): Turn off agitation and allow the carbon to settle for at least one hour. This
can aid in filtration.

« Filtration: Filter the solution through a filter press with appropriate filter media to remove all
carbon particles. It is crucial to avoid introducing carbon particles back into the plating tank.

o Bath Analysis and Adjustment: After treatment, analyze the bath for gold concentration and
other key components and make necessary adjustments.
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o Hull Cell Test: Perform a Hull cell test to confirm the effectiveness of the treatment before
returning the bath to production.

Protocol 2: Dummy Plating for Metallic Impurity
Removal

This protocol describes the process of removing metallic impurities from a non-cyanide gold
plating bath using low-current-density electrolysis.

Materials:

Corrugated or high-surface-area dummy cathode (e.g., clean stainless steel or titanium).

DC power supply.

Agitation system (e.g., magnetic stirrer or air agitation).

 PPE.

Procedure:

o Cathode Preparation: Ensure the dummy cathode is clean and free of any contaminants.

o Bath Setup: Place the dummy cathode in the plating tank, ensuring it has a large surface
area relative to the bath volume. Provide gentle agitation to the solution.

o Low-Current Electrolysis: Apply a low current density, typically in the range of 0.1-0.5 A/dm?2
(1-5 A/ft2). The optimal current density may vary depending on the specific metallic impurity
being removed.

o Treatment Time: Continue electrolysis for several hours. The duration will depend on the
bath volume and the concentration of impurities.

e Monitoring: Periodically remove the dummy cathode and inspect the deposit. A dark or
discolored deposit indicates that impurities are being plated out. The process can be stopped
when the deposit on the dummy cathode becomes a uniform gold color.
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» Bath Analysis: After dummy plating, take a sample of the bath for quantitative analysis (AAS
or ICP) to confirm that the metallic impurity levels are within acceptable limits.

» Repeat if Necessary: If impurity levels are still high, repeat the dummy plating process with a
fresh or cleaned cathode.

Protocol 3: Atomic Absorption Spectroscopy (AAS) for
Metallic Impurity Analysis

This protocol provides a general procedure for analyzing metallic impurities in a non-cyanide
gold plating bath using AAS.

Materials:

Atomic Absorption Spectrophotometer with hollow cathode lamps for the metals of interest
(Pb, Cu, Ni, Fe).

Class A volumetric flasks and pipettes.

Trace metal grade nitric acid (HNOs) and hydrochloric acid (HCI).

Deionized water (18 MQ-cm).

Certified standard solutions for each metal.

Procedure:

o Sample Preparation (Wet Digestion): a. Pipette a known volume (e.g., 10.00 mL) of the gold
plating solution into a beaker. b. Add 5 mL of concentrated nitric acid and 2 mL of
concentrated hydrochloric acid. c. Gently heat the sample on a hot plate in a fume hood until
the volume is reduced by approximately half. Do not allow the sample to boil dry. d. Allow the
sample to cool, then quantitatively transfer it to a 100.0 mL volumetric flask. e. Dilute to the
mark with deionized water and mix thoroughly.

o Calibration: a. Prepare a series of calibration standards of known concentrations for each
metal of interest by diluting the certified standard solutions. The concentration range of the
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standards should bracket the expected concentration of the impurities in the diluted sample.
b. Prepare a blank solution containing the same acid matrix as the samples.

e Analysis: a. Set up the AAS instrument with the appropriate hollow cathode lamp and
operating parameters (wavelength, slit width, etc.) for the first metal to be analyzed. b.
Aspirate the blank solution and zero the instrument. c. Aspirate the calibration standards in
order of increasing concentration and record the absorbance values. d. Aspirate the
prepared sample solution and record its absorbance. e. Repeat for all metals of interest.

» Calculation: a. Plot a calibration curve of absorbance versus concentration for each metal. b.
Determine the concentration of the metal in the diluted sample from the calibration curve. c.
Calculate the original concentration of the impurity in the plating bath, accounting for the
dilution factor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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